(3-Chlorophenyl)(cyclopropyl)methanol

Purity specification Procurement quality Supplier comparison

(3-Chlorophenyl)(cyclopropyl)methanol (CAS: 1225850-49-6) is a secondary alcohol belonging to the class of cyclopropylmethanol derivatives bearing a 3-chlorophenyl substituent, with the molecular formula C10H11ClO and molecular weight of approximately 182.65 g/mol. The compound exists as a racemic mixture at the chiral methine carbon and is characterized by the simultaneous presence of a cyclopropyl ring and a meta-chlorophenyl group, which together confer distinctive stereoelectronic and lipophilicity properties.

Molecular Formula C10H11ClO
Molecular Weight 182.64
CAS No. 1225850-49-6
Cat. No. B3223861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(cyclopropyl)methanol
CAS1225850-49-6
Molecular FormulaC10H11ClO
Molecular Weight182.64
Structural Identifiers
SMILESC1CC1C(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C10H11ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2
InChIKeyQWHCEHJAIGUFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chlorophenyl)(cyclopropyl)methanol: Technical Specifications and Procurement Benchmarks


(3-Chlorophenyl)(cyclopropyl)methanol (CAS: 1225850-49-6) is a secondary alcohol belonging to the class of cyclopropylmethanol derivatives bearing a 3-chlorophenyl substituent, with the molecular formula C10H11ClO and molecular weight of approximately 182.65 g/mol . The compound exists as a racemic mixture at the chiral methine carbon and is characterized by the simultaneous presence of a cyclopropyl ring and a meta-chlorophenyl group, which together confer distinctive stereoelectronic and lipophilicity properties . As a building block in medicinal chemistry research, its procurement is governed by purity specifications, storage conditions, and computational physicochemical descriptors that vary across suppliers .

Why (3-Chlorophenyl)(cyclopropyl)methanol Cannot Be Replaced by Structurally Related Analogs


Substitution of (3-chlorophenyl)(cyclopropyl)methanol with seemingly similar compounds such as (3-chlorophenyl)methanol, cyclopropylmethanol, or its oxidized ketone derivative is chemically inadvisable because each lacks the precise functional group combination that defines the target compound's reactivity profile . (3-Chlorophenyl)methanol lacks the cyclopropyl ring entirely, eliminating the strain-driven reactivity and unique conformational constraints imparted by the three-membered carbocycle . Cyclopropylmethanol omits the 3-chlorophenyl group, resulting in substantially reduced lipophilicity and absent aryl halide reactivity for downstream cross-coupling transformations . The oxidized ketone analog exhibits distinct reactivity in reduction and nucleophilic addition pathways relative to the alcohol . Even among close positional isomers, such as (1-(3-chlorophenyl)cyclopropyl)methanol (CAS 98480-33-2), the connectivity difference between the methanol-bearing carbon and the cyclopropyl ring alters both synthetic accessibility and the resultant stereochemical outcomes in subsequent derivatization steps .

Quantitative Differentiation Evidence: (3-Chlorophenyl)(cyclopropyl)methanol vs. Analogs


Comparative Purity Specifications Across Commercial Suppliers of (3-Chlorophenyl)(cyclopropyl)methanol

Purity specification is a critical procurement parameter for research building blocks. Commercial suppliers of (3-chlorophenyl)(cyclopropyl)methanol report minimum purity levels ranging from 95% to ≥98% .

Purity specification Procurement quality Supplier comparison

Computational Lipophilicity (LogP) Comparison: (3-Chlorophenyl)(cyclopropyl)methanol vs. Positional Isomer

Lipophilicity, as measured by computed LogP, is a key determinant of membrane permeability and biological distribution in medicinal chemistry. The target compound exhibits a computed LogP of 2.7834, which is 0.4195 log units higher than that of its positional isomer (1-(3-chlorophenyl)cyclopropyl)methanol (LogP 2.3639) .

Lipophilicity LogP Physicochemical property

Storage Condition Requirements: Cold-Chain Necessity for (3-Chlorophenyl)(cyclopropyl)methanol

Storage condition specifications vary among vendors of (3-chlorophenyl)(cyclopropyl)methanol and related compounds. ChemScene specifies sealed storage at 2-8°C for this compound, whereas its positional isomer (1-(3-chlorophenyl)cyclopropyl)methanol carries the same 2-8°C sealed storage requirement .

Storage stability Cold-chain logistics Procurement handling

Functional Group Reactivity: Alcohol vs. Ketone Oxidation State

The hydroxyl group of (3-chlorophenyl)(cyclopropyl)methanol enables oxidation to the corresponding ketone, (3-chlorophenyl)(cyclopropyl)ketone, or reduction to the hydrocarbon, whereas the ketone analog is already at a higher oxidation state and exhibits distinct reactivity in nucleophilic addition and reduction pathways .

Oxidation state Synthetic intermediate Functional group

Topological Polar Surface Area (TPSA) and Rotatable Bond Count as Drug-Likeness Descriptors

TPSA and rotatable bond count are widely used computational filters in drug discovery. (3-Chlorophenyl)(cyclopropyl)methanol has a computed TPSA of 20.23 Ų and 2 rotatable bonds, which falls within favorable ranges for oral bioavailability according to Veber's rules (TPSA ≤140 Ų; rotatable bonds ≤10) .

Drug-likeness TPSA Medicinal chemistry

Application Scenarios for (3-Chlorophenyl)(cyclopropyl)methanol Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Lipophilicity

In hit-to-lead optimization campaigns where lipophilicity modulation is critical for balancing potency and ADME properties, (3-chlorophenyl)(cyclopropyl)methanol offers a computed LogP of 2.7834. This value is approximately 0.42 log units higher than that of the positional isomer (1-(3-chlorophenyl)cyclopropyl)methanol, corresponding to a roughly 2.6-fold higher calculated partition coefficient . This quantifiable difference enables medicinal chemists to select the specific regioisomer that aligns with the desired lipophilicity range for a given target series, without requiring de novo synthesis and characterization of multiple analogs.

Parallel Synthesis Campaigns Requiring Multiple Oxidation State Intermediates

For medicinal chemistry groups executing parallel synthesis of compound libraries, (3-chlorophenyl)(cyclopropyl)methanol provides access to multiple oxidation states from a single building block: it can be oxidized to the corresponding ketone for nucleophilic addition reactions or reduced to the hydrocarbon derivative . This synthetic versatility consolidates procurement and inventory management, as one compound serves as the entry point for both more oxidized and more reduced derivative series, potentially reducing the number of distinct building blocks required in a parallel synthesis campaign.

Laboratories with Cold-Chain Storage Infrastructure

For research facilities equipped with refrigerated storage (2-8°C) and established cold-chain handling protocols, (3-chlorophenyl)(cyclopropyl)methanol can be procured from vendors specifying these storage conditions . However, organizations lacking cold-chain infrastructure should verify alternative suppliers (e.g., AKSci, which specifies only 'cool, dry place' storage) , as vendor specifications for this compound vary, with quantifiable differences in required storage conditions that impact total cost of ownership and facility compatibility.

Drug Discovery Programs Requiring Favorable Oral Bioavailability Profiles

In early-stage drug discovery programs where oral bioavailability is a key target product profile criterion, (3-chlorophenyl)(cyclopropyl)methanol exhibits computational descriptors (TPSA: 20.23 Ų; rotatable bonds: 2) that fall well within Veber's favorable ranges for oral bioavailability (TPSA ≤140 Ų; rotatable bonds ≤10) . While these are class-level inferences rather than direct experimental measurements for this specific compound, the favorable physicochemical profile suggests that derivatives of this building block are unlikely to be penalized by TPSA- or flexibility-related bioavailability limitations, making it a suitable core scaffold for oral drug candidate development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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